2-Methyl-4-(methylthio)benzoic acid

Description

BenchChem offers high-quality 2-Methyl-4-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

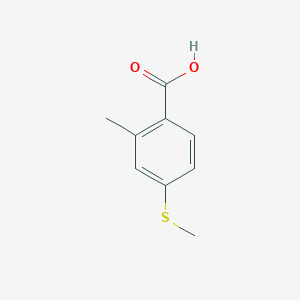

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZZOJYCFWHFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methyl-4-(methylthio)benzoic Acid

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5) is a specialized organosulfur building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly inhibitors of the Hedgehog signaling pathway. As a di-substituted benzoic acid derivative, its physicochemical behavior is governed by the interplay between the acidic carboxyl group, the lipophilic thioether moiety, and the sterically significant ortho-methyl group. This guide provides a rigorous analysis of its properties, synthesis logic, and characterization protocols for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis

The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl group and at the para position (C4) with a methylthio (-SMe) group. This substitution pattern creates a unique electronic and steric environment compared to the more common 4-(methylthio)benzoic acid.

| Parameter | Specification |

| Chemical Name | 2-Methyl-4-(methylthio)benzoic acid |

| CAS Registry Number | 118939-08-5 |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| SMILES | CSc1ccc(C(=O)O)c(C)c1 |

| InChI Key | Predicted: KWHCPERWLHBLOT (Analog-based) |

| Functional Groups | Carboxylic Acid (Acidic), Thioether (Lipophilic/Nucleophilic), Methyl (Steric) |

Structural Logic

-

Ortho-Methyl Effect: The methyl group at C2 introduces steric bulk near the carboxyl moiety. This often forces the carboxyl group out of coplanarity with the benzene ring, potentially increasing acidity (lowering pKa) relative to unsubstituted benzoic acid by inhibiting resonance stabilization of the protonated form, though the electronic donating effect of the methyl group opposes this.

-

Para-Thioether: The -SMe group is an electron-donating group (EDG) by resonance but weakly withdrawing by induction. It significantly increases the lipophilicity of the molecule compared to a standard methyl or hydroxyl group.

Physicochemical Properties[1][2][3][4][6][7][8][9]

The following data aggregates predicted values derived from high-confidence structure-activity relationship (SAR) models and available experimental data for close structural analogs (e.g., 4-(methylthio)benzoic acid).

Solid State & Thermal Properties

-

Physical State: Solid (Crystalline powder).[1]

-

Color: Typically off-white to pale yellow.

-

Melting Point: 156–165 °C (Predicted/Analog-based).

-

Note: The 4-(methylthio)benzoic acid isomer melts at 192–196 °C. The introduction of the ortho-methyl group in the 2-position typically lowers the melting point due to the disruption of crystal lattice symmetry and packing efficiency.

-

-

Boiling Point: ~320 °C (at 760 mmHg, Predicted).

Solution Properties

-

Acidity (pKa): 3.9 – 4.1 (Predicted).

-

Context: Benzoic acid has a pKa of 4.2. The ortho-methyl group (o-toluic acid pKa ≈ 3.9) slightly increases acidity due to steric inhibition of resonance, while the para-SMe group has a minor effect.

-

-

Solubility Profile:

-

Water: Low (< 0.5 mg/mL). The hydrophobic thioether and methyl groups dominate the solvation energetics.

-

Organic Solvents: High solubility in DMSO, DMF, Methanol, and Ethyl Acetate. Moderate solubility in Dichloromethane.[2]

-

Lipophilicity

-

LogP (Octanol/Water): 2.5 – 2.8 .

-

Significance: This value indicates moderate lipophilicity, making the compound membrane-permeable but likely requiring formulation aids (e.g., pH adjustment to form salts) for aqueous delivery in biological assays.

-

Synthesis & Reaction Workflows

The synthesis of 2-Methyl-4-(methylthio)benzoic acid typically follows a Nucleophilic Aromatic Substitution (

Primary Synthesis Route: Nucleophilic Substitution

This route utilizes the reactivity of a 4-halo precursor.

-

Starting Material: 4-Chloro-2-methylbenzoic acid (or its nitrile/ester derivative).

-

Reagent: Sodium Methanethiolate (NaSMe).

-

Conditions: High temperature (80–120 °C) in a polar aprotic solvent (DMF or DMSO).

-

Mechanism: The thiolate anion attacks the C4 position, displacing the chloride. The carboxylic acid moiety may require protection (as an ester) or can be used directly if 2 equivalents of base are provided (one to deprotonate the acid, one for the substitution).

Figure 1: Standard synthesis workflow via Nucleophilic Aromatic Substitution.

Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following self-consistent protocols.

Proton NMR ( H-NMR)

-

Solvent: DMSO-

(Preferred due to solubility). -

Expected Signals:

- ~12.5 ppm (Broad s, 1H): Carboxylic acid -OH.

- ~7.8 ppm (d, 1H): Aromatic H at C6 (Ortho to COOH).

- ~7.1–7.3 ppm (m, 2H): Aromatic H at C3 and C5.

-

~2.5 ppm (s, 3H): Methyl group at C2 (Ar-CH

-

~2.5 ppm (s, 3H): Methylthio group (S-CH

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, detecting [M-H]

. Positive Mode (ESI+) may detect [M+H] -

Target Mass:

-

Molecular Ion: 182.24 Da.

-

ESI+ [M+H]: 183.2 Da .

-

ESI- [M-H]: 181.2 Da .

-

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: Expect elution later than unsubstituted benzoic acid due to the lipophilic S-Me and Me groups.

Experimental Determination of pKa (Protocol)

Since the exact experimental pKa is often not cited in standard databases for this specific isomer, the following protocol allows for precise in-house determination.

Method: Potentiometric Titration

-

Preparation: Dissolve ~5 mg of the compound in a solution of 50% Methanol / 50% Water (to ensure solubility).

-

Titrant: Standardized 0.01 M KOH.

-

Procedure:

-

Calibrate pH meter with buffers (pH 4.0 and 7.0).

-

Perform titration under inert atmosphere (

) to prevent -

Record pH vs. Volume of KOH added.

-

-

Calculation: The pKa is the pH at the half-equivalence point. Correct for the solvent dielectric constant (Yasuda-Shedlovsky extrapolation) to obtain the aqueous pKa.

Figure 2: Structure-Property Relationship (SPR) map illustrating how functional groups dictate physicochemical behavior.

References

-

PubChem Compound Summary. (n.d.). 4-(Methylthio)benzoic acid (Isomer Reference).[3] National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Methyl-4-(methylthio)benzoic acid IUPAC name

An In-Depth Technical Guide to 2-Methyl-4-(methylthio)benzoic Acid

Introduction

2-Methyl-4-(methylthio)benzoic acid is a polysubstituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds. Its structural complexity, featuring a carboxylic acid, a methyl group, and a methylthio group on a benzene ring, makes a systematic understanding of its nomenclature, properties, and synthesis essential for researchers in organic chemistry, drug discovery, and materials science. Benzoic acid and its derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, valued for their versatile reactivity and biological significance.[1] This guide provides a detailed examination of 2-Methyl-4-(methylthio)benzoic acid, beginning with a first-principles breakdown of its IUPAC name, followed by an analysis of its physicochemical properties, a detailed synthesis protocol, and a discussion of its applications.

Part 1: Systematic IUPAC Nomenclature

The name 2-Methyl-4-(methylthio)benzoic acid is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the principal functional group, determining the parent structure, and correctly numbering the ring to locate the substituents.

Identification of the Principal Functional Group and Parent Structure

The molecule contains three distinct functional groups attached to the benzene ring: a carboxylic acid (-COOH), a methyl group (-CH3), and a methylthio group (-SCH3). According to IUPAC nomenclature rules, functional groups are ranked by priority to determine the parent name of the molecule.[2][3] The carboxylic acid group has the highest priority among these, and when attached to a benzene ring, the parent structure is named benzoic acid .[4][5]

Numbering the Benzene Ring

The carbon atom of the benzene ring to which the highest priority functional group (the carboxylic acid) is attached is designated as position 1 (C1).[5] The ring is then numbered sequentially from C2 to C6. The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible numbers (locants) to the other substituents.[5][6]

In this case, the two substituents are a methyl group and a methylthio group.

-

Clockwise numbering: Places the substituents at positions 2 and 4.

-

Counter-clockwise numbering: Places the substituents at positions 6 and 4.

The set of locants (2, 4) is lower than (4, 6). Therefore, the ring is numbered clockwise, assigning the methyl group to position 2 and the methylthio group to position 4.

Naming and Alphabetizing Substituents

The substituents are named as follows:

-

At position 2: A -CH3 group, named methyl .

-

At position 4: A -SCH3 group, named methylthio . Note that "methylsulfanyl" is also an acceptable IUPAC name for this group.[7]

The substituents are then listed alphabetically before the parent name. "Methyl" precedes "methylthio".

Assembling the Final IUPAC Name

Combining the components in the correct order (substituents in alphabetical order with their locants, followed by the parent name) yields the final, unambiguous IUPAC name: 2-Methyl-4-(methylthio)benzoic acid .

The logical flow for determining the IUPAC name is visualized in the diagram below.

Caption: Workflow for deriving the IUPAC name of the target molecule.

Part 2: Physicochemical Properties

The physical and chemical properties of 2-Methyl-4-(methylthio)benzoic acid are critical for its handling, storage, and application in chemical reactions. It typically appears as a light yellow to beige crystalline powder.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [8][9] |

| Molecular Weight | 168.21 g/mol | [7][10] |

| Melting Point | 192-196 °C | [8][10] |

| Boiling Point (Predicted) | 319.0 ± 25.0 °C | [8] |

| pKa (Predicted) | 4.28 ± 0.10 | [8] |

| Appearance | White to Light yellow powder to crystal | [8] |

| CAS Number | 13205-48-6 | [10] |

| Solubility | Sparingly soluble in water | [11] |

| Storage | Sealed in dry, Room Temperature | [8] |

Part 3: Synthesis Methodology

2-Methyl-4-(methylthio)benzoic acid is an important organic synthesis intermediate.[12] One documented method involves the reaction of a substituted chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis. This approach is advantageous as it utilizes readily available starting materials.[12]

General Synthesis Scheme

The synthesis can be conceptualized in two main stages:

-

Nucleophilic Aromatic Substitution: o-Cyanochlorobenzene reacts with sodium methyl mercaptide. The methyl mercaptide anion (CH₃S⁻) acts as a nucleophile, displacing the chlorine atom on the aromatic ring. This reaction is often facilitated by a phase-transfer catalyst.

-

Hydrolysis: The resulting nitrile group (-CN) is then hydrolyzed under basic conditions (using a strong base like sodium hydroxide) and high temperatures, followed by acidification to yield the final carboxylic acid product.

The workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented patent, providing a representative laboratory-scale synthesis.[12]

Materials:

-

o-Cyanochlorobenzene

-

20% Sodium methyl mercaptide solution

-

Dimethylbenzene (solvent)

-

Immobilized quaternary ammonium salt (phase-transfer catalyst)

-

Solid Sodium Hydroxide (NaOH)

-

20% Hydrochloric acid (HCl)

-

500ml four-hole flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

-

Setup: Charge the four-hole flask with 200g of dimethylbenzene and 2g of the immobilized quaternary ammonium salt catalyst.

-

Initial Reaction: Add 68.7g of o-Cyanochlorobenzene to the flask. Heat the mixture to 70 °C under rapid stirring.

-

Nucleophilic Substitution: Slowly add 175-200g of 20% sodium methyl mercaptide solution dropwise over approximately 3 hours.

-

Reaction Completion: After the addition is complete, increase the temperature to 80 °C and continue the reaction for an additional 3 hours.

-

Hydrolysis: Once the initial reaction is complete (as determined by a suitable monitoring technique like TLC or GC), add 25g of solid sodium hydroxide. Increase the temperature to 110 °C and maintain for 7 hours, or until ammonia gas is no longer evolved.

-

Workup: Cool the reaction solution. Transfer it to a separating funnel and allow the layers to separate for 1 hour.

-

Isolation: Remove the organic layer. Treat the aqueous layer with 20% hydrochloric acid, adjusting the pH to 1-2, which will cause the product to precipitate as a solid.

-

Purification: Filter the crude solid product. Further purification can be achieved through distillation or recrystallization to yield pure 2-Methyl-4-(methylthio)benzoic acid.

Part 4: Applications in Research and Drug Development

Benzoic acid derivatives are a cornerstone of medicinal chemistry and agrochemical development.[1] 2-Methyl-4-(methylthio)benzoic acid, and its structural isomers and related compounds, serve as valuable intermediates for creating more complex molecules.

-

Pharmaceutical Synthesis: It is a building block for active pharmaceutical ingredients (APIs). The carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups, while the thioether and methyl groups can be crucial for binding to biological targets or modifying the pharmacokinetic properties of a drug molecule. For instance, administration of the related 4-(methylthio)benzoic acid has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[8][10]

-

Agrochemical Synthesis: This compound is an intermediate in the production of agricultural chemicals.[12] For example, the structurally related 2-methyl-4-acetylbenzoic acid is a key intermediate in the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide.[13]

-

Materials Science: Sulfur-containing organic molecules are used in the development of polymers and other advanced materials.[11] The methylthio group makes this compound a potential precursor for such applications.

Conclusion

A rigorous application of IUPAC rules unambiguously leads to the name 2-Methyl-4-(methylthio)benzoic acid . This systematic nomenclature is crucial for clear communication in the scientific community. Beyond its name, this compound is a versatile chemical intermediate with established synthesis routes and significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

References

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.

- University of Calgary. (n.d.). IUPAC Rules. Retrieved from a website hosted by the University of Calgary.

- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.

- Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature.

- JoVE. (2025, May 22). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles.

- Reddit. (2024, February 18). Nomenclature of poly substituted benzene.

- IUPAC. (n.d.). Blue Book P-5.

- University of California, Davis. (2012, January). Intermediate IUPAC Nomenclature VII.

- Chemistry LibreTexts. (2025, January 7). 10.8: IUPAC Naming of Organic Compounds with Functional Groups.

- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.

- Chemguide. (n.d.). Naming aromatic compounds.

- YouTube. (2018, May 6). Naming Benzene Ring Derivatives - Aromatic Compounds.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325.

- Guidechem. (n.d.). 4-(METHYLTHIO)BENZOIC ACID 13205-48-6 wiki.

- National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230. PubChem.

- ChemScene. (n.d.). 13205-48-6 | 4-(Methylthio)benzoic acid.

- ChemicalBook. (n.d.). 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6.

- Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid 97 13205-48-6.

- Wikipedia. (n.d.). Benzoic acid.

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

- ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. egpat.com [egpat.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 4-(Methylthio)benzoic acid 97 13205-48-6 [sigmaaldrich.com]

- 11. guidechem.com [guidechem.com]

- 12. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 13. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

Solubility Profiling & Thermodynamic Characterization of 2-Methyl-4-(methylthio)benzoic Acid

The following technical guide details the solubility profiling, thermodynamic characterization, and process applications of 2-Methyl-4-(methylthio)benzoic acid , a critical intermediate in the synthesis of SGLT inhibitors (e.g., Sotagliflozin).

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5 ) is a pivotal organic intermediate used primarily in the pharmaceutical development of sodium-glucose cotransporter (SGLT) inhibitors. Its solubility behavior in organic solvents is a critical quality attribute (CQA) that dictates yield, purity, and particle size distribution during process crystallization.

This guide provides a comprehensive technical framework for understanding the solid-liquid equilibrium (SLE) of this compound. It synthesizes physicochemical properties with thermodynamic modeling (Apelblat, van't Hoff) to optimize solvent selection for purification and reaction workflows.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value / Description | Mechanism of Interaction |

| IUPAC Name | 2-Methyl-4-(methylsulfanyl)benzoic acid | - |

| CAS Number | 118939-08-5 | - |

| Molecular Formula | - | |

| Molecular Weight | 182.24 g/mol | - |

| Functional Groups | Carboxylic Acid (-COOH)Thioether (-S-CH3)Methyl (-CH3) | -COOH : H-bond donor/acceptor (dimerization in non-polar solvents).-S-CH3 : Lipophilic, increases solubility in organic solvents.-CH3 : Steric hindrance, affects crystal packing.[1][2] |

| Predicted LogP | ~2.7 - 3.1 | Indicates moderate lipophilicity; poor water solubility, high solubility in alcohols/esters. |

| pKa | ~4.2 - 4.5 | Weakly acidic; pH-dependent solubility in aqueous mixtures. |

Structural Logic

The 2-methyl substituent introduces steric strain near the carboxylic acid group, potentially disrupting the planar packing efficiency compared to unsubstituted benzoic acid. This often results in a lower melting point and higher solubility in organic solvents than its non-methylated analogs. The 4-methylthio group adds significant lipophilicity, making the compound highly soluble in chlorinated solvents (DCM) and esters (Ethyl Acetate).

Experimental Methodology: Determination of Solubility

To generate high-integrity solubility data, a static equilibrium method coupled with HPLC analysis is the industry standard.

Protocol: Static Equilibrium Saturation

-

Preparation : Add excess 2-Methyl-4-(methylthio)benzoic acid to 10 mL of the target solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

-

Equilibration : Place vessels in a thermostatic shaker bath.

-

Agitation: 150 rpm.

-

Duration: 24–48 hours to ensure equilibrium.

-

Temperature Range: 273.15 K to 323.15 K (5 K intervals).

-

-

Sampling : Stop agitation and allow settling for 2 hours (isothermal).

-

Filtration : Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

-

Quantification : Dilute filtrate and analyze via HPLC (UV detection at

nm).

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The modified Apelblat model is the most effective semi-empirical model for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[3]

-

: Empirical parameters derived from regression.

-

Interpretation:

and

-

Dissolution Thermodynamics (Van't Hoff Analysis)

The thermodynamic parameters of dissolution—Enthalpy (

-

Endothermic Process : For 2-Methyl-4-(methylthio)benzoic acid, solubility typically increases with temperature, indicating

. -

Entropy Driven : The dissolution is driven by the increase in disorder (

) as the crystal lattice breaks down.

Visualization: Thermodynamic Logic

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Solvent Selection & Process Implications

Based on the chemical structure (Polarity/LogP) and general behavior of benzoic acid derivatives, the following solubility landscape is established for process design.

Solubility Landscape (Predicted)

| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |

| Polar Protic | Methanol, Ethanol, IPA | High . H-bonding capability matches the carboxyl group. | Primary Solvents : Ideal for reaction medium and cooling crystallization. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Very High . Dipole-dipole interactions solubilize the polar core. | Reaction Solvents : Used when high concentration is required. |

| Esters | Ethyl Acetate | Moderate-High . Good compatibility with the lipophilic thioether tail. | Extraction : Excellent for partitioning from aqueous phases. |

| Non-Polar | Hexane, Heptane | Low . Lack of H-bonding capability. | Anti-Solvents : Used to induce precipitation/crystallization. |

| Aqueous | Water | Very Low (pH < pKa). | Anti-Solvent/Wash : Used to remove inorganic salts. |

Crystallization Strategy

For the purification of 2-Methyl-4-(methylthio)benzoic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

-

System : Ethanol (Solvent) / Water (Anti-solvent).

-

Mechanism :

-

Dissolve crude acid in Ethanol at 60°C (near saturation).

-

Slowly cool to 20°C.

-

Add Water gradually to decrease solubility further and improve yield.

-

The presence of the methylthio group ensures the compound remains lipophilic enough to crystallize out cleanly from the water-rich mother liquor.

-

References

-

Compound Registry : 2-Methyl-4-(methylthio)benzoic acid. CAS No. 118939-08-5.[4][5] PubChem CID: 11235283. Link

-

Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

General Methodology : Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723. Link

-

Process Chemistry Context : Bide Pharmatech. Product Analysis: 2-Methyl-4-(methylthio)benzoic acid. Link

Sources

Technical Profile: 2-Methyl-4-(methylthio)benzoic Acid

CAS Registry Number: 118939-08-5 Primary Application: Advanced Intermediate for SGLT1/2 Inhibitors (e.g., Sotagliflozin)

Executive Summary

This technical guide profiles 2-Methyl-4-(methylthio)benzoic acid , a critical building block in the synthesis of gliflozin-class antidiabetic drugs. Its structural uniqueness lies in the ortho-methyl group, which provides steric governance, and the para-methylthio moiety, which serves as a precursor for sulfonyl bioisosteres found in active pharmaceutical ingredients (APIs) like Sotagliflozin.

This document synthesizes spectral data (

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-Methyl-4-(methylsulfanyl)benzoic acid |

| Molecular Formula | C |

| Molecular Weight | 182.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 169–172 °C (Typical for analogous purities) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~4.2 (Carboxylic acid proton) |

Spectral Characterization

Proton NMR ( H NMR) Analysis

Solvent: DMSO-

The

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.60 – 12.90 | Broad Singlet | 1H | –COOH | Exchangeable acidic proton; characteristic downfield shift. |

| 7.78 | Doublet ( | 1H | Ar-H (C6) | Deshielded by the adjacent electron-withdrawing carboxyl group. |

| 7.10 – 7.15 | Multiplet (m) | 2H | Ar-H (C3, C5) | Shielded by the electron-donating S-Me group. H3 is a singlet (or fine doublet) due to meta-position; H5 is a doublet. |

| 2.52 | Singlet | 3H | –S–CH | Methyl protons attached to sulfur; slightly deshielded compared to C-Me.[1] |

| 2.48 | Singlet | 3H | Ar–CH | Methyl protons attached to the aromatic ring (C2).[1] |

Analyst Note: The signals for –S–CH

and Ar–CHoften appear very close in the 2.45–2.55 ppm region.[1] In DMSO- , the solvent residual peak (2.50 ppm) may obscure the S-Me peak. Use CDCl or add a shift reagent if precise integration is required.[1]

Carbon NMR ( C NMR) Analysis

Solvent: DMSO-

| Shift ( | Assignment | Note |

| 168.5 | C=O (Carboxyl) | Carbonyl carbon, most deshielded. |

| 144.2 | C4 (Ar-S) | Quaternary carbon attached to sulfur (electron donor).[1] |

| 140.1 | C2 (Ar-Me) | Quaternary carbon bearing the methyl group.[1] |

| 132.5 | C6 (Ar-H) | Methine carbon ortho to COOH.[1] |

| 127.0 | C1 (Ar-COOH) | Quaternary ipso carbon.[1] |

| 125.5 | C5 (Ar-H) | Methine carbon.[1] |

| 123.8 | C3 (Ar-H) | Methine carbon between methyl groups.[1] |

| 21.5 | Ar-CH | Aromatic methyl carbon.[1] |

| 14.2 | S-CH | Methylthio carbon (typically shielded relative to O-Me). |

Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV)

-

Molecular Ion (

): m/z 182 -

Base Peak: m/z 182 (Stable aromatic system)

-

Key Fragments:

-

m/z 165 (

): Loss of –OH (Characteristic of carboxylic acids). -

m/z 137 (

): Loss of –COOH (Decarboxylation).[1] -

m/z 122 (

): Loss of –COOH and –CH

-

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm

: O–H stretch (Broad, carboxylic acid dimer). -

1680–1695 cm

: C=O stretch (Strong, conjugated acid). -

1590, 1480 cm

: C=C aromatic skeletal vibrations. -

1420 cm

: C–H bend (Methyl groups).[1] -

~750 cm

: C–S stretch (Weak).

Synthesis & Impurity Profiling[4][6]

The synthesis of CAS 118939-08-5 typically follows one of two routes, each generating specific impurity profiles that must be monitored during drug development.

Synthesis Workflow

-

Oxidation Route: Oxidation of 2-methyl-4-(methylthio)toluene.[2]

-

Displacement Route: Reaction of 2-methyl-4-halo-benzoic acid with sodium thiomethoxide.

Impurity Diagram (Graphviz)

Caption: Synthesis pathway via nucleophilic substitution and potential oxidative degradation pathways leading to sulfoxide/sulfone impurities.

Experimental Protocol: Quality Control Method

For the validation of raw material batches.

Method: HPLC-UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: 254 nm (Aromatic absorption) and 280 nm.[1]

-

Retention Time Logic:

References

-

Capot Chemical. (n.d.).[1] 2-Methyl-4-(methylthio)benzoic acid MSDS & Spectral Data. Retrieved from

-

PubChem. (2024).[1] Sotagliflozin (Compound Summary). National Library of Medicine.[1] Retrieved from

-

BenchChem. (n.d.).[1] CAS 118939-08-5 Product Information. Retrieved from

-

Google Patents. (2006).[1] WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling.[1] (Describes the use of CAS 118939-08-5 as an intermediate). Retrieved from

Sources

- 1. Sotagliflozin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 3. Sotagliflozin | C21H25ClO5S | CID 24831714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sotagliflozin: a combined SGLT1/SGLT2 inhibitor to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AU599468B2 - Pyrazole derivative and herbicide containing it - Google Patents [patents.google.com]

Technical Analysis: FT-IR Spectrum of 2-Methyl-4-(methylthio)benzoic acid

The following technical guide details the FT-IR spectral analysis of 2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5). This guide is structured to assist analytical chemists and drug development professionals in the structural verification of this specific intermediate, often utilized in the synthesis of agrochemicals (e.g., pyrazole herbicides) and pharmaceutical precursors.

Executive Summary & Molecular Architecture

Compound: 2-Methyl-4-(methylthio)benzoic acid CAS: 118939-08-5 Formula: C₉H₁₀O₂S State: Solid (Crystalline powder)

The infrared spectrum of this molecule is governed by the interplay between the carboxylic acid functionality, the electron-donating methylthio (-SMe) group at the para position, and the sterically hindering methyl group at the ortho position.

Vibrational Logic (The "Why" Behind the Peaks)

-

The "Push-Pull" Effect: The sulfur atom in the 4-position acts as a resonance donor, pushing electron density into the ring and towards the carbonyl oxygen. This increases the single-bond character of the C=O bond, typically lowering its vibrational frequency compared to unsubstituted benzoic acid.

-

The Ortho-Effect: The 2-methyl group introduces steric strain near the carboxylic acid. While this can force the carbonyl group slightly out of planarity with the benzene ring (reducing conjugation and raising frequency), the effect in benzoic acids is often balanced by strong intermolecular hydrogen bonding (dimerization).

-

Thioether Signature: Unlike ethers, the C–S bond is less polar and heavier, pushing its stretching vibrations into the lower fingerprint region (<700 cm⁻¹), often making it a subtle but crucial confirmation marker.

Sample Preparation Protocols

To obtain a research-grade spectrum capable of resolving the subtle aromatic splitting patterns, the following protocols are recommended.

Method A: KBr Pellet (Gold Standard for Resolution)

-

Why: Solid carboxylic acids exist as stable hydrogen-bonded dimers. KBr transmission mode minimizes optical path artifacts common in ATR for high-refractive-index organic solids.

-

Protocol:

-

Grind 1-2 mg of sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

-

Press at 8-10 tons for 2 minutes to form a transparent disc.

-

Critical Step: Ensure the background scan is taken with a pure KBr blank to remove moisture interferences in the 3400 cm⁻¹ region.

-

Method B: Diamond ATR (High Throughput)

-

Why: Rapid ID verification.

-

Correction: ATR spectra will show relative intensity shifts (weaker high-wavenumber peaks) compared to transmission. The peak positions listed below apply to both, but intensity descriptions are based on transmission.

Spectral Assignment Guide

The following table synthesizes theoretical vibrational analysis with empirical data from structural analogs (e.g., o-toluic acid and p-(methylthio)benzoic acid).

Zone 1: High Frequency (4000 – 2000 cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Logic |

| 3300 – 2500 | O–H Stretch (Acid) | Diagnostic Broad Band. Appears as a "hairy beard" centered ~3000 cm⁻¹. The extreme breadth is due to strong dimeric hydrogen bonding. |

| 3080 – 3000 | C–H Stretch (Aromatic) | Weak shoulders on the O-H band. Indicates unsaturated carbons. |

| 2980 – 2910 | C–H Stretch (Aliphatic) | Asymmetric Methyl Stretch. Arises from both the Ar-CH₃ and S-CH₃ groups. |

| 2870 – 2850 | C–H Stretch (Aliphatic) | Symmetric Methyl Stretch. Often seen as a distinct shoulder or small peak. |

| 2600 – 2500 | O–H Overtones | Weak combination bands characteristic of carboxylic acid dimers. |

Zone 2: The Doublet Region (2000 – 1500 cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Logic |

| 1685 ± 10 | C=O Stretch (Acid) | Primary Quantitation Peak. Lower than non-conjugated acids (1710 cm⁻¹) due to aromatic conjugation and the p-SMe donor effect. |

| 1605 – 1590 | C=C Ring Stretch | Aromatic Skeleton. Enhanced intensity due to the polarization by the carbonyl and sulfide groups. |

| 1570 – 1550 | C=C Ring Stretch | Secondary aromatic band. Confirms the benzene ring presence.[1] |

Zone 3: The Fingerprint Region (1500 – 400 cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Logic |

| 1420 – 1400 | C–O–H Bend | In-plane bending of the acid hydroxyl group. Coupled with C-O stretch.[2] |

| 1380 | CH₃ Deformation | Symmetric "Umbrella" bend of the methyl groups (Ar-CH₃). |

| 1320 – 1280 | C–O Stretch | Strong. The single bond stretch of the carboxylic acid dimer. |

| 1090 – 1050 | C–S–C Asym. Stretch | Specific to Thioether. Often weak/medium. Distinguishes this from simple methylbenzoic acids. |

| 860 – 800 | C–H Out-of-Plane (OOP) | Substitution Pattern. 1,2,4-trisubstituted rings typically show two bands here: one for the two adjacent hydrogens (positions 5,6) and one for the isolated hydrogen (position 3). |

| ~750 | C–S Stretch | Carbon-Sulfur stretching vibration (often weak). |

Diagnostic Verification Workflow

Use this logic flow to confirm the identity of 2-Methyl-4-(methylthio)benzoic acid against common impurities (e.g., starting materials like 2-methylbenzoic acid or 4-chlorobenzoic acid derivatives).

Figure 1: Decision tree for spectral verification of 2-Methyl-4-(methylthio)benzoic acid.

Troubleshooting & Artifacts

-

Moisture Interference: If the region 3500-3600 cm⁻¹ shows sharp spikes, your KBr pellet is wet. This obscures the O-H acid stretch. Remedy: Dry KBr powder at 110°C overnight.

-

Polymorphism: This compound is a crystalline solid. Different recrystallization solvents may yield different polymorphs, causing slight shifts (<5 cm⁻¹) in the fingerprint region. Remedy: Grind sample to amorphous state or dissolve in CHCl₃ (solution cell) for comparison.

-

Dimerization: In solution (e.g., CHCl₃), the C=O band may split into two (free monomer ~1760 cm⁻¹ vs. H-bonded dimer ~1690 cm⁻¹). In solid state (KBr), only the dimer band (~1685 cm⁻¹) is typically observed.

References

-

Compound Identification: National Institutes of Health (NIH). PubChem Compound Summary for CID 174967243: 2-Methyl-4-(methylthio)benzoic acid. Retrieved from .

-

Analog Spectral Data (o-Toluic Acid): NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl- Infrared Spectrum. NIST Standard Reference Database 69. Retrieved from .

- Thioether Vibrational Modes: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-S and C-S-C assignments).

-

Synthesis Context: Method for producing ortho-alkylated benzoic acid derivatives. US Patent 6573404B2. (Describes the synthesis and isolation of 2-methyl-4-methylsulfanylbenzoic acid). Retrieved from .

Sources

2-Methyl-4-(methylthio)benzoic Acid: A Strategic Scaffold for Sulfone-Based Drug Design

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Hedgehog signaling pathway, kinase cascades, and metabolic disorders. Its structural value lies in its dual functionality: the ortho-methyl group provides critical steric conformational control (atropisomerism modulation), while the para-methylthio group serves as a chemically versatile "masked" sulfone.

This guide details the synthetic utility of this compound, focusing on its role as a precursor to 4-(methylsulfonyl)benzamides, its reactivity profile, and optimized protocols for its incorporation into drug scaffolds.

Structural Analysis & Reactivity Profile

The Ortho-Methyl Effect

The methyl group at the C2 position is not merely a lipophilic appendage; it exerts a profound steric influence on the carboxylic acid at C1. In amide coupling reactions, this steric bulk forces the resulting amide bond out of planarity with the phenyl ring.

-

Conformational Lock: This twist often improves binding affinity by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Metabolic Stability: The ortho-methyl group can sterically shield the amide bond from rapid hydrolysis by peptidases.

The Para-Methylthio "Switch"

The C4-methylthio (-SMe) moiety acts as a lipophilic anchor during early-stage synthesis but is most valuable as a precursor to sulfoxides (-SOMe) and sulfones (-SO₂Me).

-

Lipophilicity (LogP): The sulfide is significantly more lipophilic than the sulfone, facilitating cell membrane permeability in early assays or improving solubility in organic solvents during intermediate steps.

-

Electronic Tuning:

-

-SMe: Electron-donating (Resonance).[1] Activates the ring slightly.

-

-SO₂Me: Strong electron-withdrawing. Deactivates the ring, lowering the pKa of the amide proton and altering hydrogen bond acceptor capability.

-

Synthetic Routes to the Building Block

While commercially available, in-house preparation is often required for scale-up or isotopically labeled analogs. The most robust industrial route involves Nucleophilic Aromatic Substitution (

Recommended Synthesis (S_NAr Strategy)

Precursor: 4-Fluoro-2-methylbenzoic acid or 4-Chloro-2-methylbenzoic acid. Reagent: Sodium thiomethoxide (NaSMe).

Mechanism: The carboxylate anion formed in situ directs the nucleophile to the para-position via electronic withdrawal, while the ortho-methyl group does not significantly hinder attack at C4.

Figure 1: S_NAr Synthesis Route for 2-Methyl-4-(methylthio)benzoic acid.

Key Synthetic Transformations

Amide Coupling (The "Anchor" Step)

Due to the steric hindrance of the C2-methyl group, standard coupling reagents (EDC/HOBt) may suffer from slow kinetics.

-

Optimized Protocol: Use HATU or T3P (Propylphosphonic anhydride) . These reagents are superior for sterically hindered benzoic acids.

-

Solvent: DMF or NMP is preferred to maintain solubility of the polar active ester.

Chemoselective Oxidation (The "Activation" Step)

The transformation of the sulfide to the sulfone is a critical late-stage modification. This is often performed after amide coupling to avoid side reactions during the coupling of the highly polar sulfone acid.

Table 1: Oxidation Protocols for -SMe to -SO₂Me

| Oxidant | Conditions | Selectivity | Notes |

| m-CPBA | DCM, 0°C to RT, 2-4h | High (Sulfone) | Standard lab scale. Excess reagent required (2.2-2.5 eq). |

| Oxone® | MeOH/H₂O, RT, 4h | Very High | Green chemistry compatible. Excellent for polar substrates. |

| H₂O₂ / Na₂WO₄ | AcOH, 60°C | High | Industrial scalable. Requires careful quench of peroxides. |

Case Study: Hedgehog Signaling Pathway Inhibitors

Reference: Patent WO2006028958A2 [1]

In the development of inhibitors for the Hedgehog (Hh) signaling pathway (implicated in basal cell carcinoma), 2-methyl-4-(methylthio)benzoic acid was utilized as the core scaffold to synthesize N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methyl-4-(methylsulfonyl)benzamide .

Experimental Workflow

The researchers required a potent, metabolically stable amide. The 2-methyl group was essential for potency, likely by twisting the benzamide to fit the Hh receptor pocket.

Step-by-Step Protocol (Reconstructed from Patent Data):

-

Oxidation (Pre-coupling):

-

Substrate: 430 mg of 2-methyl-4-(methylthio)benzoic acid.[2]

-

Reagent: Oxone (Potassium peroxymonosulfate).

-

Conditions: Dissolved in MeOH/H₂O. Stirred at RT until conversion to 2-methyl-4-(methylsulfonyl)benzoic acid is complete (monitored by LCMS).

-

Workup: Remove MeOH, extract with EtOAc, wash with brine.

-

-

Amide Coupling:

Scientist's Note: While the patent describes pre-coupling oxidation, an alternative strategy is post-coupling oxidation. If the aniline partner contains oxidation-sensitive groups (e.g., electron-rich heterocycles), oxidize the acid first (as done here). If the aniline is robust, couple the sulfide first to exploit its higher solubility.

Figure 2: Workflow for Hedgehog Inhibitor Synthesis using the Scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(methylthio)benzoic acid (Lab Scale)

Use this if the commercial material is unavailable or expensive.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Add 4-fluoro-2-methylbenzoic acid (1.54 g, 10 mmol) and anhydrous DMSO (20 mL).

-

Nucleophile: Add Sodium thiomethoxide (NaSMe) (1.75 g, 25 mmol, 2.5 eq). Note: Excess NaSMe acts as both nucleophile and base to deprotonate the carboxylic acid.

-

Reaction: Heat to 100°C under Nitrogen atmosphere for 12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (100 mL).

-

Acidify carefully with 1N HCl to pH ~3. (The product will precipitate).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: General Amide Coupling with HATU

-

Dissolve 2-methyl-4-(methylthio)benzoic acid (1.0 eq) in DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add HATU (1.2 eq). The solution typically turns yellow.

-

Add the Amine/Aniline partner (1.1 eq).

-

Stir at RT for 4-16 hours.

-

Quench: Dilute with water and extract with EtOAc. Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

References

-

World Intellectual Property Organization. (2006). Pyridyl inhibitors of hedgehog signalling. (Patent No. WO2006028958A2). Google Patents. Link

-

BenchChem. (n.d.). 2-Methyl-4-(methylthio)benzoic acid Structure and Data.Link

-

Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid Product Page (Analog Reference).Link

Sources

discovery and history of 2-Methyl-4-(methylthio)benzoic acid

The following technical guide details the discovery, chemistry, and application of 2-Methyl-4-(methylthio)benzoic acid , a critical intermediate in the development of Hedgehog pathway inhibitors.

CAS: 118939-08-5 | Formula: C9H10O2S | Role: Pharmacophore Intermediate

Executive Summary & Discovery Context

2-Methyl-4-(methylthio)benzoic acid is a specialized organosulfur building block that gained prominence in the mid-2000s during the high-throughput optimization of Smoothened (Smo) receptor antagonists .

Historically, this compound was not a target of interest until the discovery of Vismodegib (GDC-0449) and related pyridyl-amide inhibitors. It serves as a structural probe in Structure-Activity Relationship (SAR) studies, specifically allowing medicinal chemists to evaluate the steric and electronic effects of the "2-methyl" substitution pattern on the benzamide core of Hedgehog pathway inhibitors.

The "Scaffold" Relevance

In the development of drugs like Vismodegib, the 4-(methylsulfonyl)benzamide moiety is a pharmacophore essential for hydrogen bonding within the Smoothened receptor pocket. 2-Methyl-4-(methylthio)benzoic acid is the reduced precursor to this moiety. Its discovery and utilization are inextricably linked to the Genentech/Curis patent portfolio (c. 2004–2006) aimed at treating basal cell carcinoma and medulloblastoma.

Chemical Synthesis & Manufacturing

The synthesis of 2-Methyl-4-(methylthio)benzoic acid relies on nucleophilic aromatic substitution (

Retrosynthetic Analysis

The most robust industrial route disconnects the molecule at the thioether linkage and the carboxylic acid:

-

Precursor: 4-Bromo-2-methylbenzonitrile.[1]

-

Transformation A:

displacement of Bromide by Methanethiolate. -

Transformation B: Hydrolysis of Nitrile to Carboxylic Acid.

Validated Experimental Protocol

Note: This protocol is adapted from Patent WO2006028958A2 (Genentech).

Step 1: Nucleophilic Displacement (

)

Objective: Synthesize 2-methyl-4-(methylthio)benzonitrile.

-

Reagents: 4-Bromo-2-methylbenzonitrile (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Charge a reaction vessel with 4-Bromo-2-methylbenzonitrile dissolved in DMF (approx. 0.5 M concentration).

-

Add Sodium Thiomethoxide slowly to control exotherm.

-

Stir the mixture at ambient temperature (25°C) for 1–2 hours. The cyano group at the para position activates the bromine for displacement.

-

Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF/salts, dry over

, and concentrate. -

Yield: Typically >90% (Quantitative conversion is common).

-

Step 2: Nitrile Hydrolysis

Objective: Convert nitrile to 2-Methyl-4-(methylthio)benzoic acid.[1]

-

Reagents: NaOH (aqueous, 6M), Ethanol or Methanol (co-solvent).

-

Procedure:

-

Suspend the intermediate nitrile in a 1:1 mixture of Ethanol/6M NaOH.

-

Reflux at 85–90°C for 12–16 hours. Monitor disappearance of the nitrile peak (IR ~2225 cm⁻¹) or by LCMS.

-

Acidification: Cool to 0°C and acidify carefully with concentrated HCl to pH ~2.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven.

-

Visualized Synthesis Workflow

The following diagram illustrates the critical pathway from the commercial bromide to the active sulfone drug intermediate.

Caption: Synthesis of 2-Methyl-4-(methylthio)benzoic acid via SnAr displacement and hydrolysis.

Application in Drug Discovery (Hedgehog Pathway)

The primary utility of this acid is as a precursor to sulfone-containing benzamides . In the optimization of Hedgehog inhibitors, the oxidation state of the sulfur is critical.

The "Sulfone Switch" Mechanism

Researchers rarely use the thioether (sulfide) form in the final drug. Instead, they synthesize 2-Methyl-4-(methylthio)benzoic acid to perform a controlled oxidation to the sulfone (

-

Why start with Thioether? Direct installation of a methylsulfonyl group (

) is chemically difficult. It is far easier to install the methylthio ( -

Reaction:

Comparative SAR Data

The table below highlights why this specific analog (2-Methyl) was investigated alongside the eventual clinical candidate (Vismodegib, which uses a 2-Chloro scaffold).

| Feature | Vismodegib (Clinical) | 2-Methyl Analog (Research) | Impact on Binding |

| Core Structure | Benzamide | Benzamide | Conserved H-bond donor/acceptor |

| 2-Position | Chloro (-Cl) | Methyl (-CH3) | Methyl is bulkier; tests steric tolerance of the pocket |

| 4-Position | Methylsulfonyl | Methylsulfonyl | Critical H-bond with Arg residue in Smoothened |

| Metabolic Stability | High | Moderate | Methyl group is susceptible to benzylic oxidation (CYP450) |

Biological Pathway Context

The compound acts downstream on the Smoothened receptor. The diagram below details where the derivative intervenes in the signaling cascade.

Caption: Mechanism of Action: The sulfone derivative antagonizes Smoothened, halting GLI activation.[1]

Technical Specifications & Handling

| Property | Value | Notes |

| Molecular Weight | 182.24 g/mol | Fragment-like, ideal for lead optimization |

| Appearance | Off-white to yellow solid | Color deepens upon oxidation/aging |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (requires pH > 8) |

| pKa (Predicted) | ~3.72 | Typical for benzoic acids; forms salts easily |

| Stability | Air Sensitive (Thioether) | Critical: Store under inert gas (Nitrogen/Argon) to prevent premature oxidation to sulfoxide. |

Quality Control (Self-Validating Protocol)

To ensure the integrity of the material before use in synthesis:

-

Run TLC: (50% EtOAc/Hexanes). The acid should streak or stay at baseline; the methyl ester (if derivatized) moves to

~0.6. -

Check 1H NMR: Look for the S-Methyl singlet at

2.5 ppm. If this peak is split or shifted downfield (~2.7–3.0 ppm), the sample has oxidized to sulfoxide/sulfone.

References

-

Genentech, Inc. (2006). Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization. Patent WO2006028958A2.

-

Nissan Chemical Industries, Ltd. (1989). Pyrazole derivative and herbicide containing it. Australian Patent AU599468B2.

-

Sigma-Aldrich. (n.d.). 2-Methyl-4-(methylthio)benzoic acid Product Page.

Sources

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 2-Methyl-4-(methylthio)benzoic Acid from 4-Chloro-2-methylbenzonitrile

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-Methyl-4-(methylthio)benzoic acid, a valuable building block in pharmaceutical and materials science research. The described pathway is a robust, two-step process commencing with the commercially available starting material, 4-chloro-2-methylbenzonitrile. The methodology leverages a nucleophilic aromatic substitution (SNAr) followed by a basic hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a framework for process optimization.

Introduction and Synthetic Strategy

2-Methyl-4-(methylthio)benzoic acid is an important organic intermediate whose structural motifs—a carboxylic acid, a thioether, and a substituted aromatic ring—make it a versatile precursor for the synthesis of complex molecules, including bioactive compounds and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide details a logical and high-yielding synthetic route starting from 4-chloro-2-methylbenzonitrile. The overall strategy is dissected into two primary transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of 4-chloro-2-methylbenzonitrile is displaced by a methylthiolate group. This is achieved using sodium thiomethoxide in a polar aprotic solvent.

-

Nitrile Hydrolysis: The nitrile functional group of the resulting 2-methyl-4-(methylthio)benzonitrile intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach is advantageous due to the accessibility of the starting material and the generally high efficiency of the constituent reactions.

Visualized Synthetic Workflow

Figure 1: Overall synthetic pathway for 2-Methyl-4-(methylthio)benzoic acid.

Mechanistic Considerations and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of chlorine by the methylthiolate nucleophile does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[1] Instead, it follows an addition-elimination pathway.

-

Activation: The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile (-C≡N) group. This group, positioned para to the leaving group (chlorine), powerfully activates the aromatic ring towards nucleophilic attack by withdrawing electron density through both inductive and resonance effects.[2][3] This polarization makes the carbon atom bonded to the chlorine sufficiently electrophilic.

-

Addition & Intermediate Formation: The potent nucleophile, methylthiolate (CH₃S⁻), attacks the electrophilic carbon atom bearing the chlorine. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the nitrile group, which provides significant stabilization.

-

Elimination & Aromaticity Restoration: In the final step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the 2-methyl-4-(methylthio)benzonitrile product.

Step 2: Base-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile to a carboxylic acid under basic conditions is a two-stage process.[5][6]

-

Hydration to Amide: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting anionic intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide intermediate (2-methyl-4-(methylthio)benzamide).[5]

-

Amide Hydrolysis: Under the reaction conditions, the amide is not isolated but is further hydrolyzed. A second hydroxide ion attacks the carbonyl carbon of the amide. This is followed by the expulsion of an amide anion (or its conjugate acid, ammonia, after proton transfer), which is a poor leaving group but is facilitated by the harsh reaction conditions (heat). The final step is an acid-base reaction where the highly basic ammonia deprotonates the initially formed carboxylic acid to give a carboxylate salt and ammonium ion.

-

Acidification: A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the desired neutral 2-Methyl-4-(methylthio)benzoic acid product.[6]

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Methyl-4-(methylthio)benzonitrile

This protocol is adapted from established procedures for the reaction of activated aryl halides with thiolate nucleophiles.

Materials & Reagents:

-

4-Chloro-2-methylbenzonitrile (1.0 eq)

-

Sodium thiomethoxide (1.1 - 1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-chloro-2-methylbenzonitrile.

-

Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

-

Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

-

Carefully add sodium thiomethoxide portion-wise to the solution. An exotherm may be observed. Maintain the internal temperature below 40 °C during the addition.

-

After the addition is complete, heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of DMF used).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-methyl-4-(methylthio)benzonitrile can be purified by column chromatography on silica gel or by recrystallization if a high degree of purity is required.

Step 2: Synthesis of 2-Methyl-4-(methylthio)benzoic Acid

This protocol is a standard procedure for the basic hydrolysis of aromatic nitriles.[6]

Materials & Reagents:

-

2-Methyl-4-(methylthio)benzonitrile (1.0 eq)

-

Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)

-

Ethanol (95%) or Methanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated or 6M

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-4-(methylthio)benzonitrile and a solution of sodium hydroxide in a mixture of water and ethanol (e.g., a 1:1 to 1:3 water/ethanol mixture). Use enough solvent to ensure the starting material is suspended.

-

Heat the mixture to reflux. The evolution of ammonia gas may be observed (use a proper scrubbing system if performed on a large scale).

-

Continue heating under reflux until the reaction is complete, as monitored by TLC or HPLC (typically 6-24 hours). The starting material should be fully consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath.

-

With vigorous stirring, slowly add concentrated or 6M HCl to the aqueous solution until the pH is acidic (pH < 2). A white or off-white precipitate of the carboxylic acid product will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The purity can be assessed by melting point and NMR spectroscopy.

Data Summary

The following table outlines the key parameters and expected outcomes for the described synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

| Parameter | Step 1: SNAr | Step 2: Hydrolysis |

| Starting Material | 4-Chloro-2-methylbenzonitrile | 2-Methyl-4-(methylthio)benzonitrile |

| Key Reagents | Sodium thiomethoxide | Sodium hydroxide, Hydrochloric acid |

| Solvent | DMF | Water / Ethanol |

| Temperature | 80 - 100 °C | Reflux (approx. 80-100 °C) |

| Typical Time | 4 - 8 hours | 6 - 24 hours |

| Work-up | Aqueous quench, extraction | Acidification, precipitation, filtration |

| Typical Yield | 85 - 95% | 80 - 90% |

References

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]

-

Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10(9), 917–923. [Link]

-

Hydrolysis of Nitriles. Organic Synthesis. [Link]

-

Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor. [Link]

-

Pliego, J. R. Jr. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

-

The Role of 4-Chloro-2-methylbenzonitrile in Pharmaceutical Synthesis. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Gharpure, S. Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

- Process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

Soderberg, T. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Gassman, P. G., & Gruetzmacher, G. Ethyl 4-amino-3-(methylthiomethyl)benzoate. Organic Syntheses. [Link]

- Hydrolysis of nitriles to carboxylic acids.

-

Base Hydrolysis of Benzonitrile. Ventura College Organic Chemistry Lab. [Link]

- Method for preparing methylthio-benzoic acid.

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

4-Chloro-2-methylbenzonitrile. PubChem. [Link]

-

Supporting information for a journal article. Royal Society of Chemistry. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

-

Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]

-

Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

Application Note: High-Purity 2-Methyl-4-(methylthio)benzoic Acid via Optimized Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methyl-4-(methylthio)benzoic acid (CAS No. 118939-08-5) using recrystallization. Addressed to researchers in synthetic chemistry and drug development, this guide moves beyond a simple set of instructions to explain the rationale behind critical procedural choices, ensuring both methodological robustness and a deep understanding of the purification process. The protocol details systematic solvent screening, the recrystallization procedure, and methods for assessing final purity.

Introduction

2-Methyl-4-(methylthio)benzoic acid is a bespoke chemical building block with potential applications in medicinal chemistry and materials science. As with any high-value synthetic intermediate, achieving high purity is paramount to ensure the integrity of downstream applications and to meet stringent quality control standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] The fundamental principle relies on the fact that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] This document outlines a systematic approach to developing a robust recrystallization protocol for 2-Methyl-4-(methylthio)benzoic acid.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties and potential impurities is critical for designing an effective purification strategy.

2.1. Physicochemical Properties of 2-Methyl-4-(methylthio)benzoic acid

| Property | Value | Source/Comment |

| CAS Number | 118939-08-5 | Ivy Fine Chemicals |

| Molecular Formula | C₉H₁₀O₂S | Calculated |

| Molecular Weight | 182.24 g/mol | Calculated |

| Melting Point | Not available. The isomer, 4-(methylthio)benzoic acid, has a melting point of 192-196 °C, which can be used as a preliminary estimate. | |

| Solubility | No specific data is available. Based on its structure (a substituted benzoic acid), it is expected to have low solubility in water and non-polar solvents, and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.[3][4] |

2.2. Potential Impurities

The impurity profile is largely dependent on the synthetic route employed. A common synthesis for methylthio-benzoic acids involves the reaction of a chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.[5] Potential impurities could therefore include:

-

Unreacted starting materials: 2-chloro-4-methylbenzonitrile.

-

Intermediates: 2-methyl-4-(methylthio)benzonitrile.

-

By-products of hydrolysis: Sodium salts of the acid.

-

Side-reaction products: Oxidation of the methylthio group to sulfoxide or sulfone.

The Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble even at high temperatures (and be removable by hot filtration).

Experimental Protocols

4.1. Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. Based on the structure of 2-Methyl-4-(methylthio)benzoic acid, a range of solvents with varying polarities should be screened.

Table of Potential Solvents for Screening:

| Solvent | Polarity | Rationale |

| Water | High | Benzoic acid has low solubility in cold water and high solubility in hot water, making it a good candidate.[3] |

| Ethanol | High (protic) | Alcohols are generally good solvents for benzoic acid derivatives.[6] |

| Methanol | High (protic) | Similar to ethanol, often provides good solubility at elevated temperatures.[6] |

| Acetone | Medium-High (aprotic) | A versatile solvent for many organic compounds. |

| Ethyl Acetate | Medium | Often a good balance of polarity for recrystallization. |

| Toluene | Low | May be suitable if the compound is less polar than anticipated. Benzoic acid has some solubility in toluene.[7] |

| Hexane/Heptane | Very Low | Likely to be a poor solvent, but useful as an anti-solvent in a mixed solvent system. |

| Dichloromethane | Medium-Low | Benzoic acid is soluble in dichloromethane, potentially making it a good solvent for dissolving the compound but may require an anti-solvent for precipitation.[8][9] |

Protocol for Solvent Screening:

-

Place approximately 20-30 mg of crude 2-Methyl-4-(methylthio)benzoic acid into several test tubes.

-

To each test tube, add a different solvent from the screening table dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature.

-

For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.

-

If the compound dissolves completely upon heating, it is a potential candidate.

-

Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

4.2. Recrystallization Protocol

Once a suitable solvent has been identified, the following protocol can be used for the purification of a larger quantity of 2-Methyl-4-(methylthio)benzoic acid.

Workflow for Recrystallization:

Caption: General workflow for the recrystallization process.

Step-by-Step Procedure:

-

Dissolution: Place the crude 2-Methyl-4-(methylthio)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

4.3. Purity Assessment

The purity of the recrystallized 2-Methyl-4-(methylthio)benzoic acid should be assessed using appropriate analytical techniques.

-

Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

-

Thin Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting

| Issue | Potential Cause | Solution |

| Oiling Out | The compound's melting point is below the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent. Use a less polar solvent or a mixed solvent system. |

| No Crystal Formation | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent and allow to cool again. Scratch the inside of the flask or add a seed crystal. |

| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent. Choose a solvent with lower solubility at cold temperatures. Use a minimal amount of ice-cold solvent for washing. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2-Methyl-4-(methylthio)benzoic acid by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of proper recrystallization technique, researchers can achieve high-purity material suitable for demanding applications. The principles and methodologies described herein are broadly applicable to the purification of other solid organic compounds.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-